The Synthesis and Properties of 9H-3,9'-Bicarbazole: A Comprehensive Technical Guide
The Synthesis and Properties of 9H-3,9'-Bicarbazole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the synthesis and multifaceted properties of 9H-3,9'-Bicarbazole, a prominent heterocyclic aromatic compound. Possessing a unique structure of two carbazole units linked between a nitrogen atom of one unit and the C3 position of the other, this molecule has garnered significant attention for its applications in materials science and optoelectronics. This document outlines the primary synthetic methodologies, including Ullmann and Suzuki-Miyaura couplings, and presents a thorough examination of its physical, chemical, photophysical, and electrochemical characteristics. Detailed experimental protocols and data are provided to serve as a valuable resource for researchers in organic synthesis, materials science, and drug development.
Introduction
9H-3,9'-Bicarbazole (CAS No: 18628-07-4) is an aromatic organic compound with the chemical formula C₂₄H₁₆N₂.[1] Its rigid and planar structure, combined with its electron-rich nature, imparts favorable electronic and photophysical properties. These characteristics have made it a crucial building block in the development of advanced organic materials. Notably, 9H-3,9'-Bicarbazole and its derivatives are extensively utilized as host materials in Organic Light-Emitting Diodes (OLEDs), hole-transporting materials in perovskite solar cells, and as fluorescent sensors.[1] Its excellent thermal stability and high triplet energy also contribute to the performance and longevity of optoelectronic devices.[1] This guide aims to provide a comprehensive understanding of the synthesis and fundamental properties of this versatile molecule.
Synthesis of 9H-3,9'-Bicarbazole
The synthesis of 9H-3,9'-Bicarbazole can be achieved through several strategic coupling reactions. The most prevalent methods are the Ullmann condensation and the Suzuki-Miyaura cross-coupling reaction, which offer reliable routes to this bicarbazole system.
Ullmann Condensation
The Ullmann condensation is a classical and widely used method for the formation of carbon-nitrogen bonds.[2] In the context of 9H-3,9'-Bicarbazole synthesis, this reaction typically involves the copper-catalyzed coupling of 9H-carbazole with a 3-halogenated carbazole derivative, most commonly 3-bromocarbazole.[1]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful palladium-catalyzed method for the formation of carbon-carbon and carbon-heteroatom bonds.[3] For the synthesis of 9H-3,9'-Bicarbazole, this reaction can be adapted to form the C-N bond between a carbazole boronic acid or ester derivative and a halogenated carbazole, or more commonly, between 9H-carbazole and 3-bromocarbazole in the presence of a palladium catalyst and a suitable base.[3]
Experimental Protocols
General Experimental Workflow
The synthesis of 9H-3,9'-Bicarbazole, whether via Ullmann or Suzuki coupling, follows a general experimental workflow.
Detailed Protocol for Ullmann Condensation
This protocol is a representative procedure for the synthesis of 9H-3,9'-Bicarbazole via an Ullmann-type reaction.
Materials:
-
9H-Carbazole
-
3-Bromocarbazole[4]
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
1,10-Phenanthroline (optional ligand)
-
o-Dichlorobenzene (solvent)
Procedure:
-
To a flame-dried Schlenk flask, add 9H-carbazole (1.0 eq.), 3-bromocarbazole (1.1 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.). If using a ligand, add 1,10-phenanthroline (0.2 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous o-dichlorobenzene via syringe.
-
Heat the reaction mixture to 180 °C and stir vigorously for 24-48 hours.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts.
-
Wash the Celite pad with dichloromethane.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 9H-3,9'-Bicarbazole as a white solid.
Detailed Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a representative procedure for a palladium-catalyzed N-arylation.
Materials:
-
9H-Carbazole
-
3-Bromocarbazole[4]
-
Palladium(II) acetate (Pd(OAc)₂)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
Procedure:
-
In a dry Schlenk flask, combine 9H-carbazole (1.2 eq.), 3-bromocarbazole (1.0 eq.), palladium(II) acetate (0.02 eq.), Xantphos (0.04 eq.), and cesium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.[3]
-
Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield 9H-3,9'-Bicarbazole.
Properties of 9H-3,9'-Bicarbazole
Physical and Chemical Properties
The physical and chemical properties of 9H-3,9'-Bicarbazole are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₆N₂ | [1] |
| Molecular Weight | 332.4 g/mol | [1] |
| CAS Number | 18628-07-4 | [1] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 212-215 °C | |
| Boiling Point | 598.8 ± 32.0 °C at 760 mmHg | |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF); sparingly soluble in other organic solvents; insoluble in water. |
Photophysical Properties
| Property | Value (for derivatives) | Reference |
| Absorption Maxima (λabs) | Typically in the UV region (e.g., ~350 nm for carbazole) | [7] |
| Emission Maxima (λem) | Blue to green region, dependent on substitution | [8] |
| Photoluminescence Quantum Yield (ΦPL) | Can be very high (up to 99% in doped films for some derivatives) | [8] |
Electrochemical Properties
The electrochemical properties, particularly the HOMO and LUMO energy levels, are crucial for determining the suitability of 9H-3,9'-Bicarbazole and its derivatives in electronic devices. These are typically determined by cyclic voltammetry.
| Property | Value (for a representative derivative) | Reference |
| HOMO Level | -5.70 eV for 9-(3-(9H-carbazol-9-yl)phenyl)-9H-3,9'-bicarbazole | [1] |
| LUMO Level | -1.70 eV for 9-(3-(9H-carbazol-9-yl)phenyl)-9H-3,9'-bicarbazole | [1] |
| Energy Gap (Eg) | ~4.0 eV | [1] |
Applications in Organic Electronics
9H-3,9'-Bicarbazole and its derivatives are extensively used as host materials in thermally activated delayed fluorescence (TADF) and phosphorescent OLEDs. In these devices, the bicarbazole host facilitates efficient energy transfer to a guest emitter molecule.
The high triplet energy of the bicarbazole host ensures that the triplet excitons of the guest emitter are confined, preventing back-energy transfer and leading to high device efficiency.[1]
Conclusion
9H-3,9'-Bicarbazole is a molecule of significant interest with a rich chemistry and a broad range of applications, particularly in the field of organic electronics. Its synthesis is well-established through robust methods like the Ullmann and Suzuki-Miyaura couplings. The favorable photophysical and electrochemical properties of its core structure, which can be further tuned through derivatization, make it an indispensable component in the design of high-performance OLEDs and other optoelectronic devices. This guide provides a foundational understanding for researchers and professionals working with this important class of organic materials.
References
- 1. Buy 9H-3,9'-Bicarbazole | 18628-07-4 [smolecule.com]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. ossila.com [ossila.com]
- 5. rsc.org [rsc.org]
- 6. 9H-3,9'-Bicarbazole | 18628-07-4 [sigmaaldrich.com]
- 7. Absorption [Carbazole] | AAT Bioquest [aatbio.com]
- 8. chemrxiv.org [chemrxiv.org]
